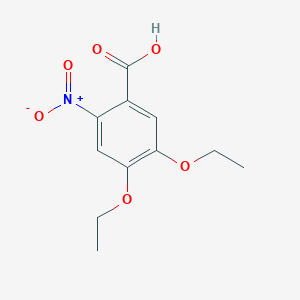

4,5-Diethoxy-2-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-diethoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c1-3-17-9-5-7(11(13)14)8(12(15)16)6-10(9)18-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULLWXSFKCFUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470515 | |

| Record name | 4,5-DIETHOXY-2-NITROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103796-34-5 | |

| Record name | 4,5-DIETHOXY-2-NITROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,5-Diethoxy-2-nitrobenzoic acid CAS number

An In-depth Technical Guide to 4,5-Diethoxy-2-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 103796-34-5), a valuable nitroaromatic intermediate in the synthesis of specialized chemicals. While specific literature on this compound is not abundant, this document synthesizes the available information and draws logical parallels with its more extensively studied analogue, 4,5-dimethoxy-2-nitrobenzoic acid. The guide covers its chemical and physical properties, a proposed synthetic route with a detailed experimental protocol, and its current and potential applications in pharmaceuticals, agrochemicals, and material science. The causality behind experimental choices and potential mechanisms of action are discussed to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's utility and potential.

Introduction and Core Chemical Identity

This compound is a substituted nitrobenzoic acid, a class of organic compounds characterized by a benzene ring functionalized with a carboxylic acid group and a nitro group.[1] Its Chemical Abstracts Service (CAS) number is 103796-34-5 .[2] The strategic placement of the two ethoxy groups at the 4 and 5 positions, and the nitro group at the 2 position relative to the carboxylic acid, imparts specific reactivity and electronic properties to the molecule. These features make it a versatile building block, particularly for creating more complex molecular architectures.

While direct research on this compound is limited, its close structural analogue, 4,5-dimethoxy-2-nitrobenzoic acid (CAS: 4998-07-6), is well-documented as a crucial intermediate in the synthesis of nitrogen heterocycles for pharmaceuticals and pesticides.[3] By understanding the properties and synthesis of the dimethoxy analogue, we can infer and propose methodologies applicable to the diethoxy compound, accounting for the differences in the alkyl chains of the ether groups. This guide will leverage this comparative approach to provide a robust technical overview.

Physicochemical and Structural Properties

Detailed experimental data for this compound is not extensively published. However, we can compile known information and predict other properties based on its structure and data from its ethyl ester derivative and dimethoxy analogue.

| Property | Value / Information | Source / Comment |

| CAS Number | 103796-34-5 | [2] |

| Molecular Formula | C₁₁H₁₃NO₆ | Calculated |

| Molecular Weight | 255.22 g/mol | Calculated |

| Appearance | Likely a pale yellow crystalline powder | Inferred from analogues[4][5] |

| Purity | ≥ 99% available commercially | [2] |

| Solubility | Expected to be soluble in DMSO, methanol, and hot aqueous bases.[5] Poorly soluble in water. | Inferred from dimethoxy analogue[5] |

| Storage | Store in a cool, dark place. | [2] |

| Related Compound Data | Ethyl Ester (CAS 460750-26-9): M.P. 48-53 °C[4] | For comparison. |

| Related Compound Data | Dimethoxy Analogue (CAS 4998-07-6): M.P. 195-197 °C[5] | For comparison. |

Synthesis of this compound: A Proposed Methodology

Causality of the Proposed Synthesis: The electron-donating nature of the two ethoxy groups on the benzene ring activates it towards electrophilic aromatic substitution. The ortho, para-directing effect of these groups, combined with the meta-directing effect of the carboxylic acid group, strongly favors the substitution of the nitro group at the position ortho to one ethoxy group and meta to the carboxylic acid (the 2-position).

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is an adaptation from methods used for the synthesis of 4,5-dimethoxy-2-nitrobenzoic acid.[6] It has not been experimentally validated for the diethoxy analogue and should be performed with caution, starting on a small scale. Appropriate personal protective equipment (PPE) must be worn.

-

Reaction Setup:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10.0 g of 3,4-diethoxybenzoic acid.

-

Add 50 mL of glacial acetic acid and stir until the solid is dissolved.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

-

Nitration:

-

While stirring vigorously, add 15 mL of concentrated nitric acid (70%) dropwise via the dropping funnel over a period of 30-45 minutes. Critically, ensure the internal temperature does not rise above 10 °C. The slow addition and cooling are essential to prevent over-nitration and control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.

-

-

Isolation:

-

Slowly pour the reaction mixture into a beaker containing 300 mL of crushed ice and water, while stirring.

-

A yellow precipitate of the crude product should form.

-

Continue stirring for 15 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

-

Purification:

-

Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper. This step removes residual acid.

-

Transfer the crude solid to a beaker for recrystallization. A mixture of ethanol and water is a likely solvent system. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.

-

Applications in Research and Industry

While this specific acid is sold for general chemical synthesis,[2] its ethyl ester derivative, ethyl 4,5-diethoxy-2-nitrobenzoate, is highlighted for its utility in several fields. It is reasonable to infer that the acid is a direct precursor to this ester and other functionalized molecules.

-

Pharmaceutical Development: The compound serves as an intermediate in the synthesis of novel pharmaceuticals, particularly those with potential anti-inflammatory, analgesic, and antimicrobial properties.[4][7] The nitrobenzoic acid moiety is a versatile scaffold that can be chemically modified to produce a range of bioactive molecules.[8]

-

Agrochemicals: It is used in the formulation of agrochemicals. The ethoxy groups can enhance solubility and stability, potentially improving the efficacy of pesticides and herbicides.[7]

-

Material Science: The unique electronic and structural properties of this molecule make it a candidate for the development of advanced materials, such as specialized polymers and coatings where durability and specific functionalities are required.[7]

-

Analytical Chemistry: The ethyl ester has been noted for its use as a reagent in analytical procedures, likely for derivatization to enable detection or quantification of other substances.[4]

Potential Biological Activity and Mechanism of Action

The reported anti-inflammatory and antimicrobial activities of derivatives suggest that the core 4,5-diethoxy-2-nitrobenzoate scaffold is biologically active.[4] While the precise mechanism is unelucidated for this compound, we can look to related structures for potential modes of action.

Anti-Inflammatory Activity: Many phenolic acids and their derivatives exhibit anti-inflammatory effects.[8] A common mechanism for this activity is the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a transcription factor that controls the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), enzymes like cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[9] It is plausible that a molecule like this compound could interfere with this pathway, thereby reducing the inflammatory response.

Caption: A generalized NF-κB pathway, a potential target for anti-inflammatory compounds.

Antimicrobial Activity: Nitroaromatic compounds, including nitrofuran and nitroimidazole derivatives, are well-known antimicrobial agents.[10] Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell. This reduction creates reactive nitrogen species, such as nitroso and hydroxylamino derivatives, which are highly toxic and can damage microbial DNA, proteins, and other cellular components, leading to cell death.[10] This bio-reductive activation is a potential mechanism for any antimicrobial effects of this compound derivatives.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with care. Analogous compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

PubChem. 4,5-Dimethoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

Supporting Information - CDC Stacks. [Link]

-

goods.com. 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester. [Link]

-

Analytical Biochemistry. Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. [Link]

-

Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

-

Georganics. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity. [Link]

-

PubMed. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. [Link]

-

PMC - NIH. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity of 4-Hydroxy-2-[5-Nitrofuran(Thien)-2-Yl]-6h-1,3-Oxazin-6-Ones. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound, CasNo.103796-34-5 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]

- 3. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. FCKeditor - Resources Browser [midyear.aza.org]

- 8. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Diethoxy-2-nitrobenzoic Acid: A Predictive Approach

A Note to the Researcher: Direct experimental data for 4,5-Diethoxy-2-nitrobenzoic acid is not widely available in published literature. This guide provides a comprehensive framework for understanding its physicochemical properties by leveraging detailed information from its close structural analogue, 4,5-Dimethoxy-2-nitrobenzoic acid . The principles and methodologies described herein are directly applicable and provide a robust predictive model for the evaluation and handling of the target compound.

Introduction

This compound is a substituted nitroaromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. An understanding of its physicochemical properties is paramount for its effective use, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery pipelines.

This guide presents the known identifying information for this compound and then delves into a detailed analysis of its structural analogue, 4,5-Dimethoxy-2-nitrobenzoic acid, to provide a scientifically grounded predictive overview of its properties and the experimental methodologies required for their determination.

Section 1: Chemical Identity and Structural Analogy

This compound

The foundational step in characterizing any chemical entity is to establish its unambiguous identity.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 103796-34-5 |

| Molecular Formula | C₁₁H₁₃NO₆ |

| Molecular Weight | 255.22 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

The Analogous Compound: 4,5-Dimethoxy-2-nitrobenzoic Acid

Due to the limited public data on the diethoxy variant, this guide will use 4,5-Dimethoxy-2-nitrobenzoic acid (CAS: 4998-07-6) as a reference compound.[1][2][3] The structural difference—ethoxy groups in place of methoxy groups—is a homologous extension. This allows for reasoned predictions of the diethoxy compound's behavior. The underlying aromatic core, carboxylic acid, and nitro group functionalities are identical, meaning their influence on properties like acidity, UV absorbance, and general solubility will follow the same chemical principles.

| Identifier | Value |

| Chemical Name | 4,5-Dimethoxy-2-nitrobenzoic acid |

| CAS Number | 4998-07-6 |

| Molecular Formula | C₉H₉NO₆ |

| Molecular Weight | 227.17 g/mol [1][2] |

| Synonyms | 6-Nitroveratric acid |

Section 2: Predicted Physicochemical Properties

The following properties for this compound are predicted based on the well-documented data of its dimethoxy analogue.

Physical State and Appearance

It is predicted to be a yellow to off-white crystalline powder at room temperature, similar to its dimethoxy counterpart.

Melting Point

The melting point is a critical indicator of purity. For the dimethoxy analogue, the literature value is 195-197 °C . It is anticipated that this compound will have a slightly lower, but still relatively high, melting point due to the increased molecular weight and flexibility of the ethoxy chains, which can disrupt crystal lattice packing. A sharp melting point range (e.g., within 2°C) for a synthesized batch would indicate high purity.

Solubility Profile

The solubility of a compound is fundamental to its application in both synthesis and biological systems.

| Solvent | Predicted Solubility of this compound | Rationale based on 4,5-Dimethoxy-2-nitrobenzoic acid |

| Water | Insoluble to very slightly soluble | The dimethoxy analogue is insoluble in water.[3][4] The larger hydrophobic ethoxy groups will likely further decrease aqueous solubility. |

| DMSO | Soluble | The dimethoxy analogue is soluble in DMSO.[3][4] |

| Methanol | Soluble | The dimethoxy analogue is soluble in Methanol.[3][4] |

| Acetonitrile | Slightly Soluble | The dimethoxy analogue is slightly soluble in Acetonitrile.[3] |

| Aqueous Base (e.g., 1M NaOH) | Soluble | The carboxylic acid group will be deprotonated to form a highly soluble carboxylate salt. The dimethoxy analogue is soluble in hot 1M NaOH.[3][4] |

Expert Insight: The dual nature of the molecule—a polar carboxylic acid and nitro group, combined with a nonpolar aromatic ring and alkoxy substituents—governs this profile. The increased lipophilicity from the ethoxy groups compared to methoxy groups suggests that this compound may exhibit slightly better solubility in less polar organic solvents like dichloromethane or ethyl acetate.

Acidity (pKa)

The pKa of the carboxylic acid group is a key determinant of the compound's charge state at a given pH. The predicted pKa for the dimethoxy analogue is approximately 2.34 .[3]

Causality:

-

Carboxylic Acid Group: This is the primary acidic proton.

-

Electron-Withdrawing Nitro Group: The ortho-nitro group strongly withdraws electron density from the aromatic ring and the carboxylate group, stabilizing the conjugate base and making the compound a stronger acid than benzoic acid itself.

-

Electron-Donating Alkoxy Groups: The ethoxy groups donate electron density to the ring via resonance, which slightly counteracts the effect of the nitro group.

It is predicted that the pKa of this compound will be very close to that of the dimethoxy version, as the electronic effect of ethoxy and methoxy groups is very similar. This low pKa means the compound will be predominantly in its ionized (anionic) form at physiological pH (~7.4).

Section 3: Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity and purity of this compound.

Caption: A typical Quality Control (QC) workflow for the characterization of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for assessing the purity of aromatic compounds.

Experimental Protocol: Reversed-Phase HPLC

-

Principle: The compound is separated from impurities on a nonpolar stationary phase (C18) with a polar mobile phase. The degree of separation is based on the differential partitioning of each compound between the two phases. Purity is determined by the area percent of the main analyte peak.

-

Instrumentation:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Methodology:

-

Mobile Phase: A gradient of Acetonitrile and water containing an acidic modifier (0.1% Phosphoric Acid or 0.1% Formic Acid).

-

Expert Insight: The acid is crucial. It suppresses the ionization of the carboxylic acid group, ensuring a single, un-ionized species interacts with the stationary phase. This results in sharper, more symmetrical peaks and reproducible retention times.

-

-

Detection Wavelength: A PDA detector would be ideal for initial method development to identify the absorbance maximum (λmax). For nitro-substituted benzoic acids, a wavelength between 230-280 nm is typically effective.

-

Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

-

Sample Preparation: Dissolve the test sample in the same diluent to a concentration within the linear range of the method.

-

Analysis: Inject the sample and standards. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

-

Structural Confirmation by NMR Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. The predicted spectrum for this compound is based on established patterns for substituted benzene rings.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

~13.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid. This signal may be exchangeable with D₂O.

-

~7.5-7.8 ppm (s, 1H): A singlet for the aromatic proton at the C6 position.

-

~7.2-7.4 ppm (s, 1H): A singlet for the aromatic proton at the C3 position.

-

~4.1-4.3 ppm (q, 4H): Two overlapping quartets from the two -OCH₂- methylene groups of the ethoxy substituents.

-

~1.3-1.5 ppm (t, 6H): Two overlapping triplets from the two -CH₃ methyl groups of the ethoxy substituents.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

~165-168 ppm: Carboxylic acid carbon (C=O).

-

~150-155 ppm: Aromatic carbon attached to the ethoxy group (C4).

-

~145-150 ppm: Aromatic carbon attached to the ethoxy group (C5).

-

~140-145 ppm: Aromatic carbon attached to the nitro group (C2).

-

~125-130 ppm: Aromatic carbon C1.

-

~110-115 ppm: Aromatic carbon C6.

-

~105-110 ppm: Aromatic carbon C3.

-

~64-66 ppm: Methylene carbons (-OCH₂-).

-

~14-16 ppm: Methyl carbons (-CH₃).

Caption: The logical relationship between a core property (pKa) and the subsequent choices made during analytical method development.

Section 4: Safety and Handling

As a nitroaromatic compound and a carboxylic acid, this compound requires careful handling in a laboratory setting. The following guidance is based on the safety profile of the dimethoxy analogue and related compounds.[1]

-

GHS Hazard Statements (Predicted):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a P95 or N95 respirator may be required.

-

-

Handling:

-

Avoid creating dust.

-

Keep away from strong oxidizing agents and strong bases.

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Conclusion

While direct experimental data for this compound is limited, a robust understanding of its physicochemical properties can be achieved through a predictive approach based on its close structural analogue, 4,5-Dimethoxy-2-nitrobenzoic acid. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to confidently handle, analyze, and utilize this compound in their research and development endeavors. The principles of analytical characterization, particularly HPLC and NMR, are directly transferable and essential for verifying the identity, purity, and quality of any synthesized material.

References

-

PubChem. 4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690. Available from: [Link]

Sources

- 1. 4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]

- 3. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]

- 4. 4,5-Dimethoxy-2-nitrobenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 4,5-Diethoxy-2-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diethoxy-2-nitrobenzoic acid, a substituted nitrobenzoic acid derivative, is a key intermediate in the synthesis of a variety of organic molecules. With a molecular weight of 255.23 g/mol , this compound serves as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed plausible synthesis protocol, safety and handling procedures, and its current and potential applications in the field of drug development.

Introduction

This compound (CAS RN: 103796-34-5) belongs to the class of aromatic carboxylic acids. The presence of two ethoxy groups and a nitro group on the benzene ring significantly influences its reactivity and makes it a valuable precursor for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a range of chemical modifications, rendering it an important intermediate in the development of novel therapeutic agents and functional materials. While its ethyl ester form is noted for its role in creating anti-inflammatory and antimicrobial agents, the acid itself is the foundational component for these syntheses.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Weight | 255.23 g/mol | |

| Molecular Formula | C₁₁H₁₃NO₆ | |

| CAS Number | 103796-34-5 | |

| Melting Point | 142-145 °C | |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like methanol and DMSO, and insoluble in water. | Inferred from related compounds |

Synthesis of this compound: A Plausible Protocol

Reaction Principle

The synthesis involves the electrophilic aromatic substitution of 3,4-diethoxybenzoic acid using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The electron-donating ethoxy groups at positions 3 and 4 direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Due to steric hindrance and the electronic effects of the existing substituents, the nitro group is preferentially introduced at the 2-position.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

Materials:

-

3,4-Diethoxybenzoic acid

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid with constant stirring. The temperature should be maintained below 10 °C.

-

Dissolution of Starting Material: In a separate reaction vessel, dissolve 3,4-diethoxybenzoic acid in a minimal amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 3,4-diethoxybenzoic acid. The reaction temperature must be carefully controlled and kept below 10 °C to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration of activated aromatic rings is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent the formation of unwanted byproducts, and ensure the regioselectivity of the nitration.

-

Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also serves as a solvent for the starting material.

-

Recrystallization: This purification technique is based on the principle of differential solubility of the desired compound and impurities in a given solvent at different temperatures. It is a standard and effective method for purifying solid organic compounds.

Applications in Drug Development

The structural features of this compound make it a valuable scaffold in medicinal chemistry. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The carboxylic acid group provides a handle for amide bond formation, a common linkage in many pharmaceutical compounds.

Caption: Logical relationships between the functional groups of this compound and its applications.

The ethyl ester of this compound has been identified as a key intermediate in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties.[3] This suggests that the parent acid is a crucial starting material for the development of new drugs in these therapeutic areas. Furthermore, its derivatives have applications in agrochemicals and material science.[3]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available in the cited sources, general precautions for handling nitrobenzoic acid derivatives should be strictly followed. These compounds are typically irritants and may be harmful if ingested or inhaled.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[5]

-

Spill Response: In case of a spill, contain the material and clean it up using appropriate methods to avoid dust generation.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[4]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and material science. Its specific molecular weight of 255.23 g/mol and its reactive functional groups provide a solid foundation for the synthesis of a wide array of novel compounds. This guide has provided a detailed overview of its properties, a plausible and detailed synthesis protocol, and essential safety information to aid researchers in its effective and safe utilization. Further research into its direct applications and the development of a specific, validated synthesis protocol would be of great benefit to the scientific community.

References

-

goods.com. 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester. [Link]

-

Truman ChemLab. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

Sources

4,5-Diethoxy-2-nitrobenzoic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4,5-Diethoxy-2-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of this compound. Intended for researchers, analytical chemists, and professionals in drug development, this document details the synergistic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative emphasizes the causality behind experimental choices and establishes a self-validating system of protocols to ensure scientific integrity. By integrating foundational principles with practical application, this guide serves as a robust reference for the characterization of complex aromatic nitro compounds.

Introduction and Strategic Overview

This compound (DE2NBA) is a substituted aromatic carboxylic acid. Its structure, featuring two ethoxy groups, a nitro group, and a carboxylic acid moiety on a benzene ring, makes it a potentially valuable building block in organic and medicinal chemistry.[1] The precise arrangement of these functional groups is critical to its reactivity, physicochemical properties, and potential biological activity. Therefore, rigorous and unequivocal structure determination is a prerequisite for its use in any research or development context.

The elucidation strategy is built on a tripartite analytical approach:

-

Mass Spectrometry (MS): To establish the compound's molecular weight and elemental formula, providing the foundational piece of the structural puzzle.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, serving as a rapid qualitative verification of the compound's chemical class.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework, determine the substitution pattern on the aromatic ring, and provide definitive proof of the isomeric structure.

This guide will dissect each technique, presenting the expected data, the rationale for its interpretation, and the detailed protocols for acquiring high-quality results.

Foundational Analysis: Mass Spectrometry

The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can be used to calculate the elemental composition.

Expected Mass and Isotopic Pattern

The proposed structure of this compound has the molecular formula C₁₁H₁₃NO₆ .

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₆ | Calculated |

| Molecular Weight | 255.22 g/mol | Calculated |

| Exact Mass | 255.0743 Da | Calculated |

An HRMS analysis, typically using Electrospray Ionization (ESI) in negative ion mode to deprotonate the carboxylic acid, is expected to yield an [M-H]⁻ ion at m/z 254.0670. Verifying this value to within a few parts per million (ppm) provides strong confidence in the elemental formula.

Experimental Protocol: LC-HRMS

A robust method for analyzing aromatic carboxylic acids involves Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[2][3]

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 acetonitrile:water solution to create a 1 mg/mL stock. Prepare a working solution by diluting the stock to ~1 µg/mL in the mobile phase.

-

Chromatographic Conditions:

-

System: High-Performance Liquid Chromatography (HPLC).[4]

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 95% B over 8 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions (ESI Negative Mode):

Functional Group Identification: FT-IR Spectroscopy

FT-IR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule. For DE2NBA, the spectrum is expected to show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl, the N-O bonds of the nitro group, the C-O bonds of the ethers, and the C=C bonds of the aromatic ring.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| 3300-2500 | O-H | Stretching | Very broad band, indicative of the hydrogen-bonded carboxylic acid dimer. |

| ~2980, ~2940 | C-H | Stretching | Aliphatic C-H from the ethoxy groups. |

| ~1700 | C=O | Stretching | Strong, sharp peak characteristic of a carboxylic acid carbonyl.[5] |

| ~1600, ~1475 | C=C | Stretching | Aromatic ring vibrations. |

| ~1525, ~1345 | N-O | Asymmetric & Symmetric Stretching | Two strong bands confirming the presence of the nitro group.[6][7] |

| ~1250, ~1040 | C-O | Stretching | Strong bands corresponding to the aryl-ether and alkyl-ether bonds. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal.

-

Instrument Parameters:

-

Technique: Attenuated Total Reflectance (ATR).

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Accumulate 16 scans for a high signal-to-noise ratio.

-

-

Data Processing: Perform a background scan of the empty ATR crystal before analyzing the sample. The instrument software will automatically subtract the background spectrum.

Definitive Structure Mapping: NMR Spectroscopy

NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the molecule's carbon-hydrogen framework and confirmation of the substitution pattern.

¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7 | Singlet | 1H | H-3 | This proton is deshielded by the adjacent electron-withdrawing nitro group and has no ortho- or meta-coupled neighbors. |

| ~7.3 | Singlet | 1H | H-6 | This proton is ortho to the carboxylic acid and has no adjacent protons, appearing as a singlet. |

| ~4.2 | Quartet | 4H | -O-CH₂ -CH₃ (x2) | The methylene protons are adjacent to an oxygen and a methyl group, resulting in a quartet. Two equivalent ethoxy groups are expected. |

| ~1.5 | Triplet | 6H | -O-CH₂-CH₃ (x2) | The terminal methyl protons are coupled to the adjacent methylene group, appearing as a triplet. |

| >10 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet; it is exchangeable with D₂O. |

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shifts provide insight into the electronic environment of each carbon.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C =O | Carboxylic acid carbon, typically found in this downfield region.[8] |

| ~153 | C -4 or C -5 | Aromatic carbon attached to an electron-donating ethoxy group. |

| ~148 | C -4 or C -5 | Aromatic carbon attached to an electron-donating ethoxy group. |

| ~142 | C -2 | Aromatic carbon bonded to the electron-withdrawing nitro group. |

| ~122 | C -1 | Quaternary carbon attached to the carboxylic acid group. |

| ~110 | C -6 | Aromatic C-H carbon. |

| ~108 | C -3 | Aromatic C-H carbon, shielded by two ortho ethoxy groups. |

| ~65 | -O-C H₂-CH₃ | Methylene carbon of the ethoxy group. |

| ~15 | -O-CH₂-C H₃ | Methyl carbon of the ethoxy group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Parameters (500 MHz Spectrometer):

-

¹H Experiment:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C Experiment:

-

Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Data Synthesis and Structure Confirmation

Integrated Data Interpretation

-

HRMS confirms the elemental formula C₁₁H₁₃NO₆.

-

FT-IR confirms the presence of a carboxylic acid (broad O-H, C=O at ~1700 cm⁻¹), a nitro group (~1525, 1345 cm⁻¹), ether linkages (~1250, 1040 cm⁻¹), and an aromatic ring.

-

¹H NMR shows two isolated aromatic protons (two singlets), two equivalent ethoxy groups (a quartet and a triplet with 4H and 6H integration, respectively), and a carboxylic acid proton. The presence of only two aromatic singlets is crucial, as it confirms a 1,2,4,5-tetrasubstituted pattern, ruling out other isomers.

-

¹³C NMR shows the expected 9 distinct carbon signals (two pairs of carbons being equivalent due to symmetry in the ethoxy groups), including the carbonyl, four quaternary aromatic carbons, two aromatic C-H carbons, and the two carbons of the ethoxy group.

The combined evidence from these orthogonal techniques provides an unambiguous confirmation of the structure as this compound.

Visualization of the Elucidation Workflow

The following diagram illustrates the logical workflow employed in the structure elucidation process.

Relationship Between Data and Structure

This diagram shows how specific pieces of spectroscopic data directly support fragments of the final structure.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-technique analytical approach. High-resolution mass spectrometry provides the molecular formula, FT-IR spectroscopy confirms the constituent functional groups, and NMR spectroscopy definitively establishes the connectivity and substitution pattern of the molecule. The convergence of data from these independent methods provides a high degree of confidence in the assigned structure, underscoring the importance of a rigorous, evidence-based workflow in chemical research and development.

References

-

PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

-

ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. Retrieved from [Link]

-

SlideShare. (n.d.). Aromatic nitro compounds by dr. pramod r. padole. Retrieved from [Link]

-

American Chemical Society. (2025). Changes in Components During Quality Formation and Evaluation of Honey-Processed Glycyrrhiza uralensis Fisch. from Different Geo. ACS Publications. Retrieved from [Link]

-

NIST. (n.d.). 3,4-Diethoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of Aromatic Nitro Compounds. Analytical Chemistry. Retrieved from [Link]

-

HMDB. (2021). Showing metabocard for 5-Mercapto-2-nitro-benzoic acid (HMDB0245253). Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzenecarboperoxoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. PhytoBank: 13C NMR Spectrum (PHY0064709) [phytobank.ca]

Spectroscopic Data of 4,5-Diethoxy-2-nitrobenzoic Acid: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of chemical compounds is a cornerstone of scientific rigor. This guide provides a comprehensive overview of the expected spectroscopic data for 4,5-Diethoxy-2-nitrobenzoic acid, a substituted nitrobenzoic acid with potential applications in organic synthesis and pharmaceutical research. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide will leverage data from closely related analogs, such as 4,5-dimethoxy-2-nitrobenzoic acid, and fundamental principles of spectroscopy to provide a robust, predictive analysis.[1][2][3][4] This approach allows for a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a valuable resource for the characterization of this and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule.[5] By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, and the coupling between neighboring protons reveals their connectivity.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet, broad | 1H | -COOH |

| ~7.7 | Singlet | 1H | Ar-H |

| ~7.2 | Singlet | 1H | Ar-H |

| ~4.2 | Quartet | 4H | -OCH₂CH₃ |

| ~1.4 | Triplet | 6H | -OCH₂CH₃ |

Causality Behind Experimental Choices and Interpretation:

The choice of a deuterated solvent like DMSO-d₆ is crucial for dissolving the polar carboxylic acid and avoiding a large interfering solvent peak in the spectrum.[5] The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (around 13.5 ppm) due to hydrogen bonding and its acidic nature.[6][7][8] The two aromatic protons are in different electronic environments and are predicted to appear as singlets, as they lack adjacent protons for coupling. Their exact chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating ethoxy groups. The ethoxy groups will exhibit a characteristic quartet for the methylene (-OCH₂-) protons, split by the three adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, split by the two adjacent methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a high-field Fourier Transform NMR (FT-NMR) spectrometer, operating at a proton frequency of 400 MHz or higher.[5]

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-2 seconds.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).

¹H NMR Acquisition Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~152 | Ar-C-OEt |

| ~148 | Ar-C-OEt |

| ~141 | Ar-C-NO₂ |

| ~125 | Ar-C-COOH |

| ~115 | Ar-CH |

| ~108 | Ar-CH |

| ~65 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Interpretation of the Predicted Spectrum:

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.[7][9] The aromatic carbons attached to the oxygen atoms of the ethoxy groups will be significantly deshielded, as will the carbon bearing the nitro group. The remaining aromatic carbons will appear in the typical aromatic region (100-150 ppm). The methylene and methyl carbons of the ethoxy groups will be found in the upfield aliphatic region of the spectrum.

Logical Relationship between Structure and ¹³C Signals

Caption: Correlation of carbon environments to ¹³C NMR signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] Different functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1530 & ~1350 | Strong | N-O asymmetric & symmetric stretch (Nitro group) |

| ~1600 & ~1475 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

Rationale for Predicted Absorptions:

The carboxylic acid functional group is readily identified by a very broad O-H stretching band and a strong C=O stretching absorption.[6] The nitro group exhibits two strong, characteristic stretching vibrations. The aromatic ring will show C=C stretching bands, and the aryl ether linkages will produce a strong C-O stretching absorption.

Correlation of Functional Groups to IR Peaks

Caption: Relationship between functional groups and IR absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Predicted Mass Spectrometry Data

-

Molecular Weight: 255.22 g/mol

-

Molecular Formula: C₁₁H₁₃NO₆

-

Predicted Molecular Ion Peak (M⁻) in ESI⁻: m/z 254.07

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

Predicted Fragmentation Pathway:

In the mass spectrometer, the molecular ion can undergo fragmentation, providing further structural information. For this compound, key fragmentations would likely involve the loss of the carboxylic acid group, the nitro group, and parts of the ethoxy side chains.

Predicted ESI-MS Fragmentation

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally similar molecules, researchers can confidently approach the synthesis and characterization of this compound. The provided protocols and interpretations serve as a valuable resource for ensuring the scientific integrity of future work involving this and related molecules.

References

- BenchChem. (2025). Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide.

- ChemicalBook. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid synthesis.

- BenchChem. (2025). Spectroscopic Analysis for Confirming the Structure of 3-Chloro-4-nitrobenzoic Acid Derivatives: A Comparison Guide.

- ChemicalBook. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid(4998-07-6) 1H NMR spectrum.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.

- Sigma-Aldrich. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid 99.

- CymitQuimica. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid - Technical.

- ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.

- BenchChem. (n.d.). Spectroscopic data for "4-Methoxy-3-nitrobenzoic acid" (NMR, IR, Mass Spec).

- PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid.

- Guidechem. (2024). How can one prepare 4,5-dimethoxy-2-nitrobenzoic acid?

- ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.

- Chem-Impex. (n.d.). Éster etílico del ácido 4,5-dietoxi-2-nitro-benzoico.

- ChemicalBook. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid.

- Chem-Impex. (n.d.). 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester.

- Unnamed Website. (n.d.). 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester.

- JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- ACS Publications. (n.d.). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene.

- Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.

- Chemistry LibreTexts. (n.d.). Carboxylic acid NMR.

- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Wiley InterScience. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709).

- ChemicalBook. (n.d.). 4-Nitrobenzoic acid(62-23-7) 13C NMR spectrum.

- ChemicalBook. (n.d.). 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4-Nitrobenzoic acid(62-23-7) IR Spectrum.

- NIST. (n.d.). Benzoic acid, 4-nitro-.

- PubChem. (n.d.). 4-Nitrobenzoic Acid.

- NIST. (n.d.). Benzoic acid, 4-nitro-, ethyl ester.

- NIST. (n.d.). Benzoic acid, 4-methyl-.

Sources

- 1. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 4,5-Dimethoxy-2-nitrobenzoic acid(4998-07-6) 1H NMR spectrum [chemicalbook.com]

- 3. 4,5-二甲氧基-2-硝基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 8. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 9. myneni.princeton.edu [myneni.princeton.edu]

A Deep Dive into the NMR Spectral Characteristics of 4,5-Diethoxy-2-nitrobenzoic Acid: A Technical Guide

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4,5-diethoxy-2-nitrobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic factors governing the spectral features of this polysubstituted aromatic compound. We will explore the underlying principles of substituent effects and provide a robust framework for spectral interpretation, complemented by a standardized experimental protocol.

The Structural Rationale: Unpacking Substituent Effects

The chemical shifts observed in the NMR spectrum of an aromatic compound are exquisitely sensitive to the nature and position of its substituents. In this compound, the benzene ring is adorned with a carboxylic acid group, a nitro group, and two ethoxy groups. Each of these moieties exerts distinct electronic influences—both inductive and resonance effects—that modulate the electron density around the various nuclei, thereby dictating their resonance frequencies.

-

Nitro Group (-NO₂): This is a potent electron-withdrawing group, both through induction (due to the high electronegativity of nitrogen and oxygen) and resonance.[1] It significantly deshields the protons and carbons on the aromatic ring, particularly at the ortho and para positions, shifting their signals downfield in the NMR spectrum.[2]

-

Ethoxy Groups (-OCH₂CH₃): Conversely, the ethoxy groups are strong electron-donating groups through resonance, owing to the lone pairs on the oxygen atoms. This effect increases the electron density on the ring, especially at the ortho and para positions, leading to an upfield shift (shielding) of the corresponding signals.[2] A weaker inductive electron-withdrawing effect is also present due to the oxygen's electronegativity.

-

Carboxylic Acid Group (-COOH): This group is moderately electron-withdrawing, primarily through an inductive effect.[3] Its presence contributes to the overall deshielding of the aromatic system.

The interplay of these competing effects results in a unique and predictable NMR fingerprint for this compound.

Predicted ¹H NMR Spectral Data

Based on the analysis of substituent effects and data from analogous compounds like 4,5-dimethoxy-2-nitrobenzoic acid[4], the following ¹H NMR chemical shifts are predicted. The spectrum is expected to be relatively simple due to the substitution pattern.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-3 | ~7.6 - 7.8 | Singlet (s) | 1H | This proton is ortho to the strongly electron-withdrawing nitro group and meta to the carboxylic acid, leading to significant deshielding and a downfield shift. |

| H-6 | ~7.2 - 7.4 | Singlet (s) | 1H | Situated ortho to an electron-donating ethoxy group and meta to the nitro group, this proton is less deshielded than H-3, appearing further upfield. |

| -OCH₂CH₃ (x2) | ~4.1 - 4.3 | Quartet (q) | 4H | The methylene protons of the ethoxy groups are adjacent to an oxygen atom, resulting in a downfield shift. They are split into a quartet by the neighboring methyl protons. |

| -OCH₂CH₃ (x2) | ~1.4 - 1.6 | Triplet (t) | 6H | The terminal methyl protons of the ethoxy groups are split into a triplet by the adjacent methylene protons. |

| -COOH | >10 | Singlet (s) | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet at a very low field, though its visibility can depend on the solvent and concentration.[5] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The chemical shifts are highly influenced by the attached functional groups.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Carboxylic) | ~165 - 170 | The carbonyl carbon of the carboxylic acid is significantly deshielded due to the two attached electronegative oxygen atoms.[6] |

| C-4 & C-5 | ~148 - 155 | These carbons are attached to the electron-donating ethoxy groups, which causes a strong downfield shift for these ipso-carbons. |

| C-2 | ~140 - 145 | The carbon bearing the electron-withdrawing nitro group is also shifted downfield. |

| C-1 | ~125 - 130 | The ipso-carbon attached to the carboxylic acid group. Its chemical shift is influenced by the substituent effect of the -COOH group.[7] |

| C-6 | ~115 - 120 | This carbon is shielded by the ortho ethoxy group at C-5. |

| C-3 | ~110 - 115 | This carbon is shielded by the para ethoxy group at C-5. |

| -OCH₂CH₃ (x2) | ~65 - 70 | The methylene carbons of the ethoxy groups are deshielded by the adjacent oxygen atom. |

| -OCH₂CH₃ (x2) | ~14 - 16 | The terminal methyl carbons of the ethoxy groups are in a typical aliphatic region. |

Visualizing Electronic Effects

The following diagram illustrates the dominant electronic effects of the substituents on the aromatic ring of this compound, which underpin the predicted chemical shifts.

Caption: Electronic effects in this compound.

Self-Validating Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended.

1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used.[5] Note that acidic protons may exchange with deuterium in methanol.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]

-

¹H NMR Experiment:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16, depending on the concentration.

-

Use a relaxation delay (d1) of at least 1-2 seconds.

-

-

¹³C NMR Experiment:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A higher number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

A longer relaxation delay may be necessary for quaternary carbons to be observed reliably.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

3. Structural Verification (Optional but Recommended)

-

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton-carbon pairs.

This comprehensive approach to data acquisition and analysis ensures the reliable structural elucidation of this compound and related compounds, providing a solid foundation for further research and development activities.

References

-

The Royal Society of Chemistry. "VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids." Available at: [Link].

-

Wnuk, S., et al. "Carbon-13 chemical shift assignments of derivatives of benzoic acid." Magnetic Resonance in Chemistry, vol. 28, no. 4, 1990, pp. 271-280. Available at: [Link].

-

Gadikota, V., et al. "Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters." Magnetic Resonance in Chemistry, vol. 61, no. 4, 2023, pp. 248-252. Available at: [Link].

-

SpectraBase. "3-Nitro-benzoic acid - Optional[1H NMR] - Chemical Shifts." Available at: [Link].

-

The Royal Society of Chemistry. "Supplementary Information." Available at: [Link].

-

Neuman, R. C. "Chapter 14: Substituent Effects." Available at: [Link].

-

University of Calgary. "Ch 13 - Aromatic H." Available at: [Link].

-

ResearchGate. "Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R., rate and equilibrium dat." Available at: [Link].

-

Chemistry LibreTexts. "16.4: Substituent Effects in Electrophilic Substitutions." Available at: [Link].

-

Yurdakul, Ş., et al. "Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids." International Journal of Quantum Chemistry, vol. 106, no. 12, 2006, pp. 2594-2606. Available at: [Link].

-

Chemistry with Caroline. "How to Analyze Chemical Shift in the Aromatic Region (1H NMR)." YouTube, 6 Oct. 2021. Available at: [Link].

-

Doc Brown's Chemistry. "The C-13 NMR spectrum of benzoic acid." Available at: [Link].

-

PhytoBank. "13C NMR Spectrum (PHY0064709)." Available at: [Link].

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 4. 4,5-Dimethoxy-2-nitrobenzoic acid(4998-07-6) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 4,5-Diethoxy-2-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 4,5-Diethoxy-2-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for obtaining and interpreting the IR spectrum of this compound. We will explore the characteristic vibrational modes of its constituent functional groups—carboxylic acid, nitro, and di-substituted aromatic ether—and provide a detailed, step-by-step protocol for sample preparation and spectral acquisition. The causality behind experimental choices is elucidated to ensure both technical accuracy and field-proven insights. This guide aims to serve as an authoritative resource for the structural characterization of this compound and related compounds.

Introduction: The Molecular Architecture of this compound

This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of various fine chemicals and pharmaceuticals. Its utility has been noted in the creation of anti-inflammatory and antimicrobial agents, where its specific arrangement of functional groups plays a crucial role in its chemical reactivity and biological activity.[1]

The molecular structure, as depicted below, features a benzene ring substituted with a carboxylic acid group, a nitro group, and two ethoxy groups. This unique combination of electron-withdrawing (nitro and carboxylic acid) and electron-donating (ethoxy) groups on the aromatic ring creates a distinct electronic environment that influences its chemical properties and, consequently, its infrared spectrum.

// Benzene Ring Nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="-0.8,-2!", label="C"]; C4 [pos="0.8,-2!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="0,-0.5!", label="C"];

// Substituent Nodes COOH_C [pos="0,3!", label="C"]; COOH_O1 [pos="-0.8,3.8!", label="O"]; COOH_O2 [pos="0.8,3.8!", label="O-H"]; NO2_N [pos="-2.6,-0.75!", label="N"]; NO2_O1 [pos="-3.2,0!", label="O"]; NO2_O2 [pos="-3.2,-1.5!", label="O"]; O_C3 [pos="-1.6,-3!", label="O"]; CH2_C3 [pos="-1.6,-4!", label="CH₂"]; CH3_C3 [pos="-1.6,-5!", label="CH₃"]; O_C4 [pos="1.6,-3!", label="O"]; CH2_C4 [pos="1.6,-4!", label="CH₂"]; CH3_C4 [pos="1.6,-5!", label="CH₃"];

// Benzene Ring Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

// Double bonds in ring C1 -- C6 [style=invis]; C2 -- C6 [style=invis]; C3 -- C6 [style=invis]; C4 -- C6 [style=invis]; C5 -- C6 [style=invis];

// Substituent Edges C1 -- COOH_C; COOH_C -- COOH_O1 [style=double]; COOH_C -- COOH_O2; C2 -- NO2_N; NO2_N -- NO2_O1 [style=double]; NO2_N -- NO2_O2; C3 -- O_C3; O_C3 -- CH2_C3; CH2_C3 -- CH3_C3; C4 -- O_C4; O_C4 -- CH2_C4; CH2_C4 -- CH3_C4;

// Ring double bonds representation node [shape=none, label=""] circle_center [pos="0,-0.8!"]; C1 -- C2 [style=double, len=1.5]; C3 -- C4 [style=double, len=1.5]; C5 -- C1 [style=double, len=1.5];

}

Caption: Chemical structure of this compound.Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). The resulting spectrum is a unique "fingerprint" of the molecule, providing invaluable information about its functional groups and overall structure.[2]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid compound like this compound, the primary objective is to prepare a sample that minimizes light scattering and allows for optimal transmission of the infrared beam. The two most common and reliable methods for this are the Potassium Bromide (KBr) pellet and the Nujol mull techniques.

The KBr Pellet Method: A Self-Validating System

The KBr pellet method is often preferred for its ability to produce a clear, solid matrix that is transparent to IR radiation across a wide spectral range. The protocol described below is designed to be a self-validating system; a properly prepared pellet will be transparent or translucent, indicating minimal scattering and uniform sample dispersion.

Experimental Workflow: KBr Pellet Preparation

graph "KBr_Pellet_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Dry Spectroscopy-Grade KBr"]; B [label="Grind Sample (1-2 mg)"]; C [label="Mix Sample with KBr (~100:1 ratio)"]; D [label="Assemble Die Set"]; E [label="Apply Pressure (8-10 tons)"]; F [label="Inspect Pellet for Transparency"]; G [label="Acquire Spectrum"];

A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for KBr pellet preparation for FTIR analysis.Step-by-Step Methodology:

-

Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried in an oven (typically at ~110°C for several hours) and stored in a desiccator. This is a critical step, as water exhibits strong IR absorption bands that can obscure the sample's spectrum.[3]

-

Grinding: In an agate mortar, grind 1-2 mg of this compound to a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained. The goal is to uniformly disperse the sample particles within the KBr matrix.

-

Pellet Pressing: Transfer a portion of the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes. This allows the KBr to "cold-flow" and form a solid, transparent disc.[3]

-

Pellet Inspection: Carefully remove the die from the press and extract the pellet. A high-quality pellet will be transparent or translucent. A cloudy or opaque appearance indicates poor grinding, insufficient pressure, or moisture contamination, and the process should be repeated.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. It is good practice to run a background spectrum using a blank KBr pellet to correct for any atmospheric or instrumental interferences.

The Nujol Mull Technique: An Alternative Approach

The Nujol mull technique is a viable alternative, particularly for samples that may be sensitive to the high pressures of KBr pelleting or that may interact with the alkali halide matrix.

Step-by-Step Methodology:

-

Grinding: Grind 5-10 mg of the sample to a fine powder in an agate mortar.

-

Mulling: Add one to two drops of Nujol (a mineral oil) to the powdered sample and continue to grind until a smooth, paste-like mull is formed.

-

Sample Mounting: Transfer a small amount of the mull onto one face of a polished salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate to spread the mull into a thin, uniform film.

-

Spectral Acquisition: Mount the plates in the spectrometer's sample holder and acquire the spectrum. A key consideration is that Nujol itself has characteristic C-H stretching and bending absorptions (~2924, 2853, 1462, and 1377 cm⁻¹). These will be present in the spectrum and must be accounted for during interpretation.

Spectral Interpretation: Decoding the Vibrational Signature

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale and Commentary |